1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE
Description
1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-16-13(18)11(15-14(16)19)9-10-6-4-5-7-12(10)17/h4-7,9,17H,2-3,8H2,1H3,(H,15,19)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQNMDCNKNPHB-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=CC=C2O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Butyl Group: This step involves the alkylation of the imidazole ring using butyl halides in the presence of a base.
Formation of the Sulfanyl Group:
Condensation with 2-Hydroxybenzaldehyde: The final step involves the condensation of the imidazole derivative with 2-hydroxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the sulfanyl group and the hydroxyphenyl moiety may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-sulfanyl-1H-imidazole-5-one: Lacks the hydroxyphenyl moiety.
4-[(Z)-1-(2-Hydroxyphenyl)methylidene]-2-sulfanyl-1H-imidazole-5-one: Lacks the butyl group.
Uniqueness
1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is unique due to the presence of both the butyl group and the hydroxyphenyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
